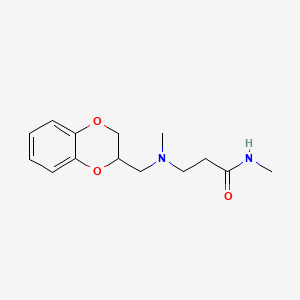
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxan ring, which is a fused ring system containing both benzene and dioxane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxan Ring: The benzodioxan ring can be synthesized through a cyclization reaction involving a benzene derivative and a dioxane derivative under acidic conditions.
Attachment of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxan ring is replaced by a methylamino group.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through an amide coupling reaction, where the methylamino group is reacted with a propionyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.
相似化合物的比较
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide
- Propanol, 3-(((1,4-benzodioxan-2-yl)methyl)amino)
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide is unique due to its specific combination of functional groups and its benzodioxan ring structure
属性
CAS 编号 |
102128-83-6 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-15-14(17)7-8-16(2)9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
InChI 键 |
RPOKOWBKGMEROE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
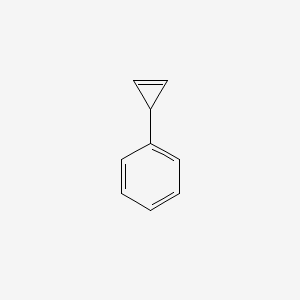
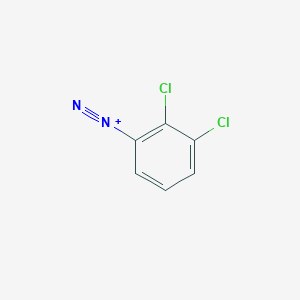
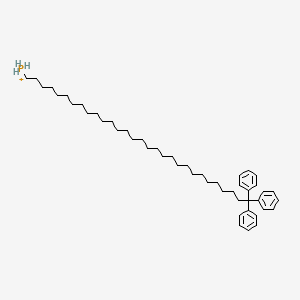
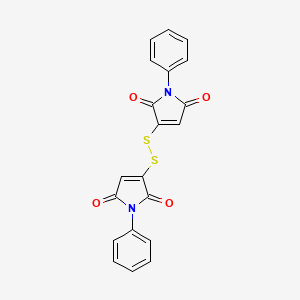
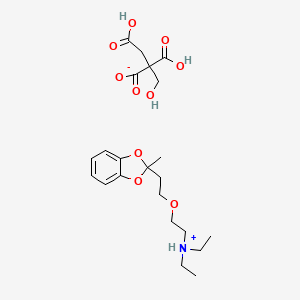
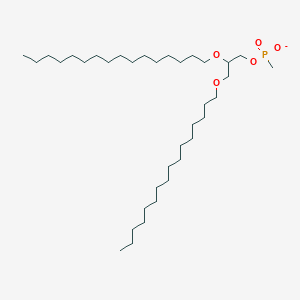
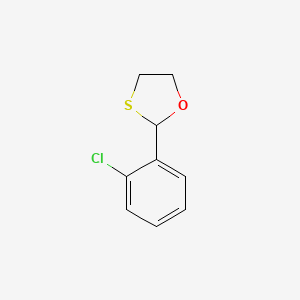
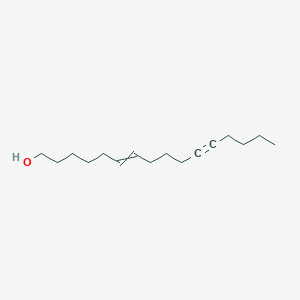

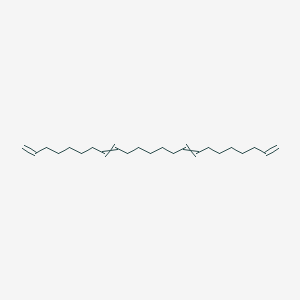

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
